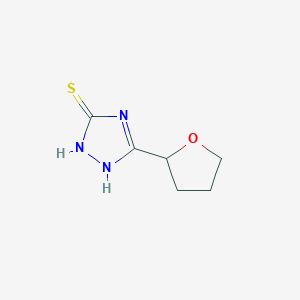

3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are significant in medicinal chemistry due to their stability and ability to interact with biological receptors. The triazole ring often enhances the pharmacological profile of compounds by acting as a hydrogen bond acceptor and donor. These compounds have been reported to exhibit various biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antifungal

- Antitubercular

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole derivatives is influenced by their structural modifications. For instance, the presence of different substituents at various positions of the triazole ring can significantly alter their efficacy against specific biological targets.

Key Findings from Recent Studies

-

Anticancer Activity :

- Compounds derived from 1,2,4-triazoles have shown promising results against various cancer cell lines. For example, derivatives tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) exhibited varying levels of cytotoxicity. Notably, certain hydrazone derivatives demonstrated higher potency against melanoma cells compared to other types .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Biological Activity of Selected this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Cytokine Inhibition (%) | Antimicrobial Activity |

|---|---|---|---|---|

| 3a | IGR39 (Melanoma) | 12.5 | TNF-α: 60% | Moderate |

| 3b | MDA-MB-231 (Breast) | 15.0 | IL-6: 50% | Low |

| 3c | Panc-1 (Pancreatic) | 20.0 | IL-10: 45% | Moderate |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Detailed Research Findings

A study synthesized various triazole derivatives and assessed their biological activities through in vitro assays. The results indicated that certain structural modifications led to enhanced anti-inflammatory and anticancer properties. Compounds containing pyridyl substituents exhibited increased TNF-α inhibitory activity compared to those without such modifications .

科学的研究の応用

Chemical Synthesis

The synthesis of 3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of oxolane derivatives with 1,2,4-triazole-5-thiol. Various methods have been reported in the literature that utilize different reagents and conditions to achieve high yields and purity of the target compound. For instance, reactions involving N-arylmaleimides and α-bromo-γ-butyrolactone have been explored to create novel derivatives with enhanced properties .

Anticancer Properties

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, derivatives bearing hydrazone moieties have shown promising activity against human melanoma and triple-negative breast cancer cells . The selectivity towards cancer cells is attributed to their ability to inhibit key cellular pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as yeasts . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with essential metabolic processes.

Study on Anticancer Activity

A detailed investigation into the anticancer potential of this compound was conducted using various human cancer cell lines. The results indicated that compounds derived from this scaffold displayed IC50 values in the low micromolar range against melanoma and pancreatic cancer cells. The study highlighted the importance of structural modifications at the C5 position for enhancing cytotoxicity .

Antimicrobial Efficacy Assessment

Another significant study focused on assessing the antimicrobial efficacy of synthesized triazole derivatives. The results demonstrated that several compounds exhibited potent activity against a range of bacterial strains. These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis of Biological Activities

| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Melanoma (IGR39) | Low micromolar | Inhibition of cell proliferation |

| Breast Cancer (MDA-MB-231) | Low micromolar | Induction of apoptosis | |

| Antimicrobial | Gram-positive bacteria | Varies by derivative | Disruption of cell membrane integrity |

| Gram-negative bacteria | Varies by derivative | Inhibition of metabolic pathways |

化学反応の分析

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group exhibits strong nucleophilic character, enabling reactions with electrophilic agents. Key findings include:

Mechanistic Insight :

-

Thiolate ion (generated under basic conditions) attacks electrophilic carbons in α-bromo-γ-butyrolactone or maleimides.

-

Steric hindrance from the oxolan group limits [2+3]-cyclocondensation, favoring direct substitution .

Cyclization Reactions

Acidic or basic conditions induce cyclization, forming fused heterocycles:

Structural Impact :

-

Acidic cyclization removes thiosemicarbazide intermediates, forming thiadiazole rings.

-

Basic conditions promote mercapto-group retention, enabling dimerization .

Thiol-Ene Click Chemistry

The thiol group participates in radical-mediated thiol-ene reactions:

Applications :

Electrophilic Aromatic Substitution

The triazole ring undergoes substitution at C-3 or C-5 positions:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| POCl₃/DMF | 80–90°C | 5-Chloro-3-(oxolan-2-yl)-1H-1,2,4-triazole | ¹H NMR shows downfield shift of triazole protons (δ 8.53 ppm → δ 8.89 ppm). |

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids:

| Oxidizing Agent | Conditions | Product | Analysis | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | 3-(Oxolan-2-yl)-1H-1,2,4-triazole-5-disulfide | IR shows loss of S–H stretch (2550 cm⁻¹) and new S–S band (500 cm⁻¹). |

Metal Coordination

The thiol and triazole N-atoms act as ligands:

| Metal Salt | Conditions | Complex | Characterization | Source |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, RT | [Cu(C₆H₈N₃OS)₂]·2H₂O | ESR confirms square planar geometry. Antimicrobial activity enhanced vs. free ligand. |

特性

IUPAC Name |

5-(oxolan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNLLNXAUAPATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。